

Technical Guide: Physicochemical Properties & Characterization of (2,6-Dimethoxy-phenoxy)-acetic Acid

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Compound of Interest

Compound Name:	(2,6-Dimethoxy-phenoxy)-acetic acid
CAS No.:	95110-10-4
Cat. No.:	B1595082

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Executive Summary

Compound: **(2,6-Dimethoxy-phenoxy)-acetic acid** CAS Registry Number: 95110-10-4 Role: Pharmaceutical Intermediate / Chemical Building Block

This guide provides a rigorous technical analysis of **(2,6-Dimethoxy-phenoxy)-acetic acid**, a structural analog of phenoxyacetic acid functionalized with methoxy groups at the ortho positions. This substitution pattern mimics the syringyl moiety found in lignin and specific bioactive natural products, making this compound a critical intermediate in the synthesis of cardiovascular agents (e.g., substituted phenoxy-alkyl-amines) and neurological drugs.

The following sections detail its physicochemical constants, synthesis protocols, and analytical characterization, designed to support researchers in drug development and organic synthesis.

Part 1: Physicochemical Profile[1][2]

The physicochemical properties of **(2,6-Dimethoxy-phenoxy)-acetic acid** are governed by the interplay between the hydrophilic carboxylic acid tail and the electron-rich, lipophilic dimethoxy-benzene head.

Fundamental Constants Table

Property	Value / Description	Technical Commentary
Molecular Formula	C ₁₀ H ₁₂ O ₅	
Molecular Weight	212.20 g/mol	
Physical State	White Crystalline Solid	
Melting Point	79 – 82 °C	Note: Several commercial SDS databases incorrectly list this range as the Boiling Point. Given the molecular weight and polarity, 79°C is physically impossible as a boiling point at STP; it represents the melting range.
Boiling Point	> 300 °C (Predicted)	Decomposition likely occurs prior to boiling at atmospheric pressure.
pKa (Acid)	~3.1 – 3.3 (Predicted)	Comparable to phenoxyacetic acid (3.17). The ortho-methoxy groups exert a steric effect but minimal resonance donation to the carboxylate due to the ether spacer.
LogP (Octanol/Water)	~1.2 – 1.4 (Predicted)	Moderately lipophilic. The two methoxy groups add lipophilicity compared to phenoxyacetic acid, but the ionizable head group dominates behavior at physiological pH.
Solubility (Water)	Low (Free Acid)	< 1 mg/mL at pH 2.0.
Solubility (Organic)	High	Soluble in ethanol, chloroform, DMSO, and ethyl acetate.

Solubility & Ionization Behavior

The solubility of **(2,6-Dimethoxy-phenoxy)-acetic acid** is pH-dependent.

- pH < pKa (Acidic): The molecule exists in its protonated, neutral form. It is poorly soluble in water but highly extractable into organic solvents (DCM, EtOAc).
- pH > pKa (Basic): The carboxylic acid deprotonates to form the carboxylate anion. Water solubility increases strictly, allowing for aqueous extraction.

Part 2: Synthesis & Purification Protocol

Mechanistic Causality

The most robust synthesis route utilizes a Williamson Ether Synthesis. This involves the nucleophilic attack of the 2,6-dimethoxyphenoxide ion on a haloacetic acid derivative. We prefer Chloroacetic acid over ethyl bromoacetate for direct access to the acid without a subsequent hydrolysis step, though the ester route offers easier purification if distillation is required.

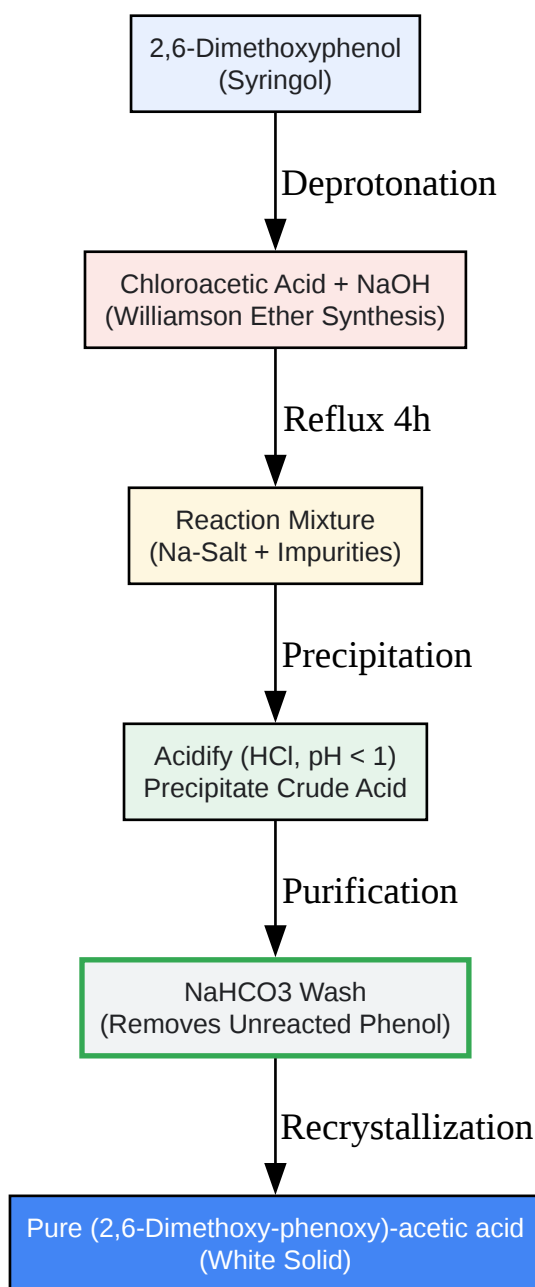
Protocol: Direct Alkylation

Reagents: 2,6-Dimethoxyphenol (Syringol), Chloroacetic acid, NaOH (aq), HCl (conc).

- Deprotonation: Dissolve 2,6-dimethoxyphenol (1.0 eq) in 20% NaOH solution (2.5 eq). The excess base is critical to neutralize the chloroacetic acid and maintain the phenoxide concentration.
 - Observation: Solution turns slightly yellow/brown due to phenoxide formation.
- Alkylation: Add Chloroacetic acid (1.2 eq) slowly to the reaction mixture while maintaining temperature at 70–80 °C.
 - Control: Do not exceed 90 °C to prevent decarboxylation or polymerization side reactions.
- Reflux: Stir at mild reflux for 3–4 hours.
- Acidification (Precipitation): Cool the mixture to 0 °C. Slowly add conc. HCl until pH < 1.

- Result: The product precipitates as a white/off-white solid.
- Purification (Self-Validating Step):
 - Dissolve the crude solid in Saturated Sodium Bicarbonate (NaHCO_3).
 - Validation: Unreacted phenol (Syringol) is weakly acidic ($\text{pK}_a \sim 10$) and will not dissolve in bicarbonate ($\text{pH} \sim 8.5$), whereas the carboxylic acid ($\text{pK}_a \sim 3.2$) will dissolve completely.
 - Extract the aqueous bicarbonate layer with Ethyl Acetate to remove unreacted phenol.
 - Acidify the aqueous layer again with HCl to reprecipitate the pure **(2,6-Dimethoxy-phenoxy)-acetic acid**.
- Recrystallization: Recrystallize from Water/Ethanol (9:1) or Benzene/Petroleum Ether.

Workflow Visualization



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Figure 1: Synthesis and purification workflow emphasizing the bicarbonate wash as a critical quality control step.

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,6-dimethoxy substitution pattern simplifies the NMR spectrum, making it a reliable identification tool.

^1H NMR (CDCl_3 , 400 MHz):

- δ 10.0–12.0 ppm (1H, br s): Carboxylic acid proton (-COOH). Broadening depends on water content and concentration.
- δ 6.6–7.0 ppm (3H, m): Aromatic protons.
 - Due to the symmetry (plane through C1-C4), the protons at C3 and C5 are chemically equivalent. The proton at C4 is unique.
 - Expect a Triplet (or dd) for H-4 and a Doublet for H-3/H-5.
- δ 4.6 ppm (2H, s): Methylene protons (-O-CH₂-COOH). A sharp singlet.
- δ 3.8 ppm (6H, s): Methoxy protons (-OCH₃). A strong singlet integrating for 6 hydrogens.

HPLC Method (Reverse Phase)

For purity assessment, a standard acidic mobile phase is required to suppress ionization and prevent peak tailing.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm .
- Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 210 nm (COOH) and 280 nm (Aromatic ring).
- Retention Time: Expect elution around 40-50% B due to moderate lipophilicity.

Part 4: Stability & Reactivity

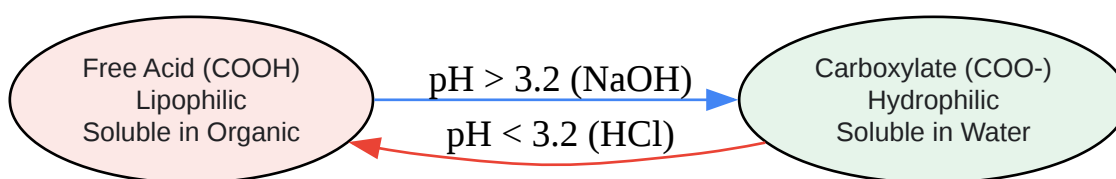
Solid State Stability

Stable under standard laboratory conditions (room temperature, desiccated). The ether linkage is robust against oxidation.

Reactivity Profile

- **Esterification:** The carboxylic acid group is readily converted to esters (e.g., methyl, ethyl) using standard Fischer esterification (MeOH/H^+) or coupling agents (EDC/NHS).
- **Acid Chloride Formation:** Reacts with Thionyl Chloride (SOCl_2) to form (2,6-Dimethoxyphenoxy)-acetyl chloride. This is the activated form used in the synthesis of amide-linked drugs (as seen in patent EP0062596A1).
- **Ether Cleavage:** The methoxy groups are stable to mild acid/base but can be cleaved by strong Lewis acids (e.g., BBr_3) to regenerate phenols, though this is rarely the desired pathway.

Equilibrium Diagram



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Figure 2: pH-dependent equilibrium shifts affecting solubility and extraction strategies.

References

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